molecular formula C2H5NOS B8731511 (methylsulfanyl)formamide

(methylsulfanyl)formamide

Cat. No.: B8731511
M. Wt: 91.13 g/mol
InChI Key: LADHHNUVWRWPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(methylsulfanyl)formamide, also known as S-methyl carbamothioate, is an organic compound with the molecular formula C2H5NOS. It is a sulfur-containing ester that is often used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(methylsulfanyl)formamide can be synthesized through several methods. One common approach involves the reaction of carbamothioic acid with methanol in the presence of an acid catalyst. This esterification process typically requires heating the reactants to facilitate the reaction. Another method involves the use of acid chlorides or acid anhydrides, which react with methanol to form the ester .

Industrial Production Methods

In industrial settings, the production of carbamothioic acid, S-methyl ester often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction and increase yield .

Chemical Reactions Analysis

Types of Reactions

(methylsulfanyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(methylsulfanyl)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which carbamothioic acid, S-methyl ester exerts its effects involves the interaction with specific molecular targets. In plants, it induces systemic acquired resistance (SAR) by activating signaling pathways associated with salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). This activation leads to the expression of defense-related genes and the accumulation of defense compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(methylsulfanyl)formamide is unique due to its specific ester group, which allows for diverse chemical modifications and applications. Its ability to induce SAR in plants makes it particularly valuable in agricultural research and pest management .

Properties

Molecular Formula

C2H5NOS

Molecular Weight

91.13 g/mol

IUPAC Name

S-methyl carbamothioate

InChI

InChI=1S/C2H5NOS/c1-5-2(3)4/h1H3,(H2,3,4)

InChI Key

LADHHNUVWRWPRH-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)N

Origin of Product

United States

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